![molecular formula C20H25N3O4S B2747320 Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate CAS No. 1904221-60-8](/img/structure/B2747320.png)
Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate
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Overview
Description
The compound is an organic molecule with several functional groups, including a tert-butyl group, a piperidine ring, a carboxylate ester group, a benzamido group, and a thiazole ring with an ether linkage . These functional groups suggest that the compound could have interesting chemical properties and could potentially be involved in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure . The piperidine ring would provide a cyclic structure, while the various functional groups would likely be arranged around this ring .Chemical Reactions Analysis
The compound could potentially be involved in a variety of chemical reactions, depending on the conditions and reagents used . The presence of the ether, amide, and ester groups could allow for reactions involving these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Asymmetric Synthesis for Nociceptin Antagonists
An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists, was developed. This method is significant for large-scale operations, yielding enantiomerically pure compounds, demonstrating the chemical's importance in creating potential therapeutic agents (Jona et al., 2009).
Antibacterial and Anthelmintic Activity
Another study focused on the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. The compound was tested for its in vitro antibacterial and anthelmintic activity, where it exhibited moderate anthelmintic activity, showcasing its potential in developing new treatments (Sanjeevarayappa et al., 2015).
Radical Reactions in Synthetic Organic Chemistry
Tert-butyl phenylazocarboxylates have been identified as versatile building blocks for synthetic organic chemistry, where nucleophilic substitutions and radical reactions can modify the benzene ring. These properties make it a valuable compound for the synthesis of various organic molecules, highlighting its utility in synthetic organic chemistry (Jasch et al., 2012).
Intermediate in Biologically Active Compounds Synthesis
The chemical serves as an important intermediate in many biologically active compounds, such as crizotinib, highlighting its role in drug development processes. The study presents a synthesis method through multiple steps, emphasizing its utility in creating pharmacologically relevant molecules (Kong et al., 2016).
Anticancer Drug Intermediate
The compound tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method for this compound was established, underscoring its significance in the development of new anticancer therapies (Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions . This could include wearing protective clothing and eye protection, and ensuring adequate ventilation . The specific hazards associated with this compound would depend on its physical and chemical properties .
Future Directions
properties
IUPAC Name |
tert-butyl 4-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-20(2,3)27-19(25)23-11-8-15(9-12-23)22-17(24)14-4-6-16(7-5-14)26-18-21-10-13-28-18/h4-7,10,13,15H,8-9,11-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRDXYZQIFZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate |
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